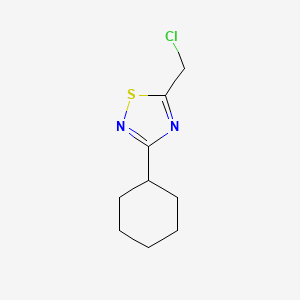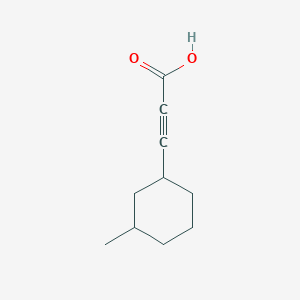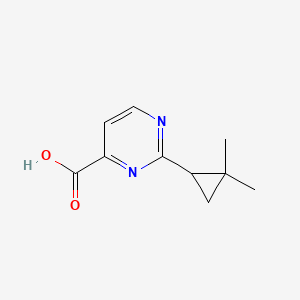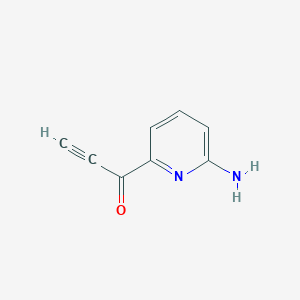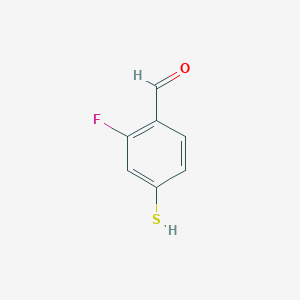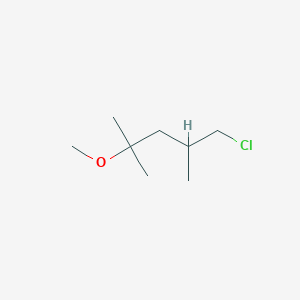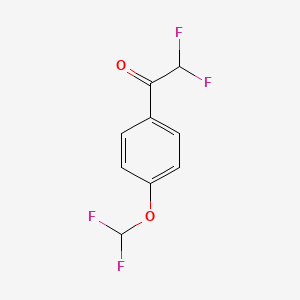![molecular formula C10H19NO B13188147 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL is a compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a cyclopentane ring substituted with a cyclobutyl group containing an aminomethyl moiety and a hydroxyl group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL involves several steps, typically starting with the preparation of the cyclobutyl and cyclopentyl precursors. The aminomethyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the hydroxyl group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial production methods for this compound are not well-documented, as it is mainly synthesized in laboratory settings for research purposes. scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields cyclopentanone derivatives .
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclobutyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H19NO/c11-8-9(4-3-5-9)10(12)6-1-2-7-10/h12H,1-8,11H2 |
Clé InChI |
HZAFPACDVRRTBU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2(CCC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


